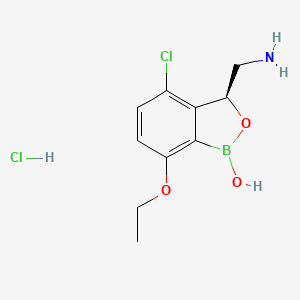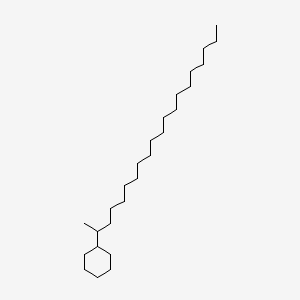
2-Cyclohexyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyleicosane is an organic compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the second carbon of the eicosane chain. This compound is known for its unique structural properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1-bromo-nonadecane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyleicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd catalyst, elevated temperature and pressure.
Substitution: Br2, Cl2, UV light, inert solvents like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexyleicosanes.
Scientific Research Applications
2-Cyclohexyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems and as a hydrophobic moiety in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive
Mechanism of Action
The mechanism of action of 2-Cyclohexyleicosane involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group can enhance the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with similar hydrophobic properties.
Eicosane: A straight-chain hydrocarbon with a similar carbon backbone.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane molecule
Uniqueness
2-Cyclohexyleicosane is unique due to its combination of a long eicosane chain and a cyclohexyl group. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
4443-56-5 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosan-2-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
JKGLILLLSMITKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


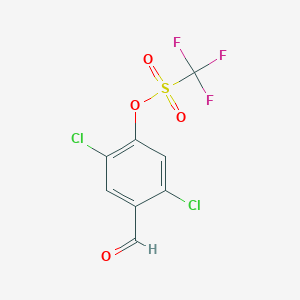
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
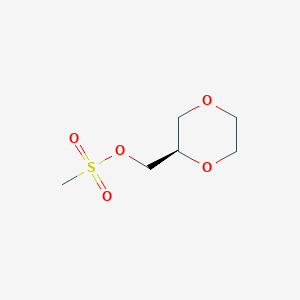
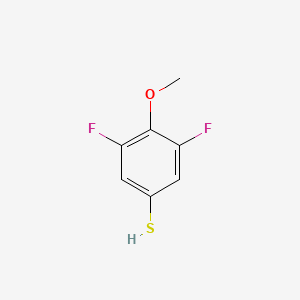
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
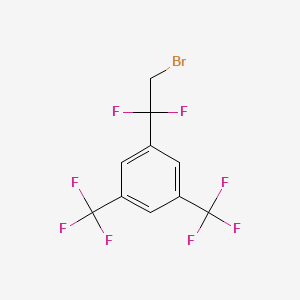
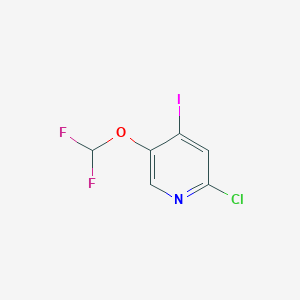
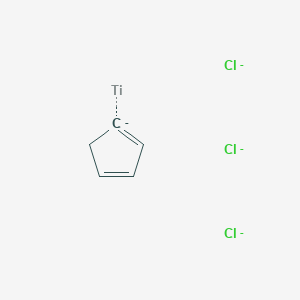


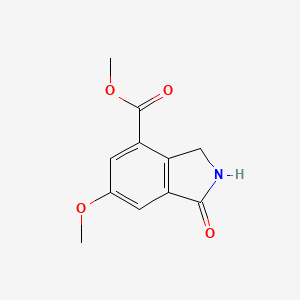
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
